The synthesis of LY3007113 involves several chemical steps that have been optimized for efficiency and yield. Although specific synthetic routes are proprietary, the general methodology includes the formation of key intermediates through standard organic reactions such as coupling reactions, cyclizations, and functional group modifications. The compound is typically synthesized in a laboratory setting with strict adherence to safety and quality control measures to ensure the purity and efficacy of the final product .
The molecular structure of LY3007113 can be described by its chemical formula, which includes multiple heteroatoms within its framework. The compound features a complex arrangement that allows it to effectively bind to the p38 MAPK enzyme, inhibiting its activity. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional conformation of the molecule and its interaction with biological targets .
LY3007113 undergoes various chemical reactions that are critical for its pharmacological activity. Upon administration, it interacts with the p38 MAPK enzyme, leading to inhibition of its phosphorylation activity. This inhibition affects downstream signaling pathways involved in cell proliferation and survival. The compound's reactivity can also be characterized by its stability under physiological conditions, ensuring that it remains effective during its therapeutic use .
The mechanism of action of LY3007113 primarily revolves around its ability to inhibit the p38 MAPK pathway. By binding to the ATP-binding site of the p38 MAPK enzyme, LY3007113 prevents the phosphorylation of target substrates involved in inflammatory responses and tumor progression. This inhibition leads to reduced expression of pro-inflammatory cytokines and other mediators that contribute to tumor growth and metastasis . The pharmacodynamics of LY3007113 have been evaluated in clinical studies, showing dose-dependent effects on biomarker modulation in patients with advanced cancer .
LY3007113 is classified as an ATP-competitive inhibitor targeting the alpha isoform of p38 MAPK (MAPK14), a serine/threonine kinase. This enzyme functions as a central node in cellular stress response pathways, orchestrating the production of pro-inflammatory cytokines (including TNF-α, IL-1β, and IL-6) and regulating processes such as cell proliferation, differentiation, and apoptosis. In numerous malignancies, constitutive activation of p38 MAPK signaling contributes to:
By binding to the ATP pocket of p38α, LY3007113 inhibits its kinase activity, thereby suppressing the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). Inhibition of this signaling axis was hypothesized to reduce pro-tumorigenic cytokine production and directly impair cancer cell survival [1] [2] . Preclinical studies demonstrated that LY3007113 effectively inhibited p-MAPKAP-K2 in both cancer cell lines (e.g., HeLa) and human tumor xenograft models (e.g., glioblastoma U87MG, ovarian cancer, kidney cancer, leukemia), providing the mechanistic rationale for clinical evaluation in advanced cancers [2] .
While the precise chemical structure, IUPAC name, and CAS number of LY3007113 remain undisclosed in public scientific literature and databases [1] [3] , key physicochemical and functional characteristics have been reported:
Table 1: Documented Physicochemical and Handling Properties of LY3007113
Property | Value/Description | Source Context |
---|---|---|
Physical Form | Solid powder | [1] [3] |
Solubility | Soluble in DMSO; Insoluble in water | [1] [3] |
Purity | >98% | [1] [3] |
Short-Term Storage | 0 - 4 °C (Dry, dark) | [1] [3] |
Long-Term Storage | -20 °C (Dry, dark) | [1] [3] |
Shelf Life (Estimated) | >5 years under proper storage | [1] [3] |
Primary Functional Assay | Inhibition of p-MAPKAP-K2 in PBMCs/tumor cells | [2] |
The development of LY3007113 stemmed from the well-established role of p38 MAPK signaling in inflammation and cancer pathogenesis. Preclinical research consistently implicated this pathway in tumor progression:
Based on this rationale, LY3007113 was advanced into clinical testing. A Phase 1 and pharmacokinetic study (NCT number not provided in sources) was conducted in patients with advanced solid tumors who had exhausted standard therapies [2] . Key findings from this trial included:
Table 2: Key Pharmacokinetic and Pharmacodynamic Findings from Phase 1 Study of LY3007113
Parameter | Finding | Source Context |
---|---|---|
Maximum Tolerated Dose (MTD) | 30 mg orally every 12 hours (Q12H) | [2] |
Dose Proportionality | Approximately dose-proportional increase in exposure (Cmax, AUC) | [2] |
Time-Dependency | Time-independent PK after repeated dosing | [2] |
Target Engagement (p-MAPKAP-K2 Inhibition) | Inhibition observed but failed to achieve predefined BED criteria (≥80% max inhibition & ≥60% inhibition sustained for 6h) | [2] |
Best Overall Response (Part B - MTD) | Stable Disease in 3/27 patients; No Partial or Complete Responses | [2] |
The trial concluded that the recommended phase 2 dose was 30 mg Q12H. However, the critical finding was that further clinical development of LY3007113 was not planned. This decision was driven by the inability to achieve the BED due to dose-limiting toxicities encountered before reaching sufficient levels of sustained target inhibition required for predicted efficacy. The results highlighted the challenge of attaining a therapeutic window for this p38 MAPK inhibitor in oncology – toxicity precluded dose escalation to levels necessary for robust and sustained pathway inhibition [2] . Consequently, LY3007113 remains classified as a Phase 1 compound with discontinued development status . Its journey exemplifies the difficulties in translating p38 MAPK inhibition into effective cancer therapy, primarily due to the narrow therapeutic index observed in human studies.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8